4-ニトロフェノキシ酢酸ヒドラジド

説明

4-Nitrophenoxyacetic acid hydrazide is a chemical compound that can form complexes with metals and has been used in the synthesis of various hydrazone compounds. It is related to other nitrophenyl-based compounds that have been studied for their potential applications in different fields, including fluorescent derivatives for analytical purposes, as well as Schiff base materials with non-linear optical properties.

Synthesis Analysis

The synthesis of related hydrazide compounds has been reported in several studies. For instance, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was prepared using salicylaldehyde, (4-nitrophenoxy)acetic acid hydrazide, and MoO2(acac)2 in methanol . Additionally, two new hydrazone compounds were synthesized from 4-nitrophenoxyacetic acid hydrazide, demonstrating the versatility of this compound in forming structurally diverse molecules .

Molecular Structure Analysis

The molecular structure of 4-nitrophenoxyacetic acid hydrazide derivatives has been characterized using various analytical techniques. Single-crystal X-ray diffraction has been employed to determine the noncentrosymmetric nature of a Schiff base material synthesized from a related compound . Similarly, the crystal structures of two hydrazone compounds derived from 4-nitrophenoxyacetic acid hydrazide were elucidated, revealing their stabilization by hydrogen bonds and π···π interactions .

Chemical Reactions Analysis

The reactivity of 4-nitrophenoxyacetic acid hydrazide and its derivatives has been explored in several contexts. For example, the formation of fluorescent derivatives from related compounds involves a two-stage reaction with hydrazine and nitrous acid, indicating the potential for complex reaction mechanisms involving hydrazide groups . The thermolysis of related phenoxyacetic acids has also been studied, providing insights into the decomposition pathways and products of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-nitrophenoxyacetic acid hydrazide have been investigated, revealing interesting characteristics. For instance, a Schiff base material exhibited nonlinear optical properties, photoluminescence, mechanical stability, and electrical properties such as low dielectric constant and negative photoconductivity . The in vivo metabolism of a model hydrazide hydrazone compound in rats was studied using HPLC analysis, identifying metabolites and providing information on the biotransformation of these types of compounds .

科学的研究の応用

プロテオミクス研究

4-ニトロフェノキシ酢酸ヒドラジド: は、タンパク質やペプチドとの反応性により、プロテオミクス研究で利用されています。 これは、タンパク質修飾の特定と分析、特に翻訳後修飾の研究のための特殊な製品として役立ちます 。この化合物は、穏やかな条件下でタンパク質のカルボニル基と安定なヒドラゾン結合を形成できるため、タンパク質の構造と機能を調査するための貴重なツールとなっています。

化学合成

化学合成の分野では、2-(4-ニトロフェノキシ)アセトヒドラジドは、より複雑な分子の構築のためのビルディングブロックとして使用されます。 その反応性の高いヒドラジド基は、ヒドラゾンの形成を可能にし、さらに操作して様々な複素環式化合物を合成することができます 。この汎用性は、新しい医薬品や材料の開発にとって重要です。

創薬

この化合物の構造的特徴は、創薬の取り組みにおける候補となっています。4-ニトロフェノキシ酢酸ヒドラジドは、潜在的なファーマコフォアの合成のための前駆体として機能することで、新規治療薬の創出に貢献します。 ニトロ基とヒドラジド部分は、薬物特性を向上させるために利用できる化学修飾のポイントを提供します .

材料科学

材料科学では、2-(4-ニトロフェノキシ)アセトヒドラジドは、特定の特性を持つ先進材料の開発に貢献しています。研究者は、この化合物の化学反応性を利用して、機能が調整されたポリマーやコーティングを作成することができます。 この化合物は、さまざまな反応を起こすことができるため、革新的な材料の用途の可能性が広がります .

分析化学

この化合物は、分析化学においても重要であり、アルデヒドとケトンの検出のための試薬として使用されます。カルボニル化合物との反応によってヒドラゾン誘導体が生成されるため、それらの特定と定量が可能です。 この用途は、品質管理や環境モニタリングにおいて特に役立ちます .

生体接合技術

4-ニトロフェノキシ酢酸ヒドラジド: は、生体接合技術において不可欠な役割を果たしています。この化合物は、生体分子をさまざまな表面または互いに結合させることを可能にし、診断または治療目的の生体接合体の作成を可能にします。 ヒドラゾン結合の特異性と安定性は、これらの用途の成功の鍵となります .

農業研究

農業研究では、この化合物は、植物成長調整剤や除草剤の合成に使用されています。 天然の植物ホルモンと構造が類似しているため、植物の成長と発達を調節することができ、植物生理学と作物の改良戦略を研究するためのツールとなります .

環境科学

最後に、環境科学では、2-(4-ニトロフェノキシ)アセトヒドラジドは、環境センサーや浄化剤として作用する化合物の合成に適用できます。 さまざまな環境汚染物質との反応性から、汚染制御と修復を目的とした技術開発の候補となります .

Safety and Hazards

特性

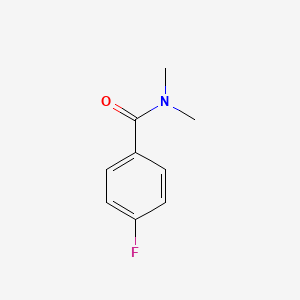

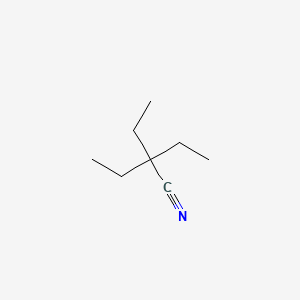

IUPAC Name |

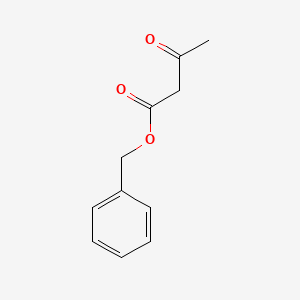

2-(4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPKZWIKLVUGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226090 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75129-74-7 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75129-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

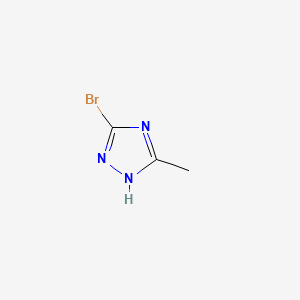

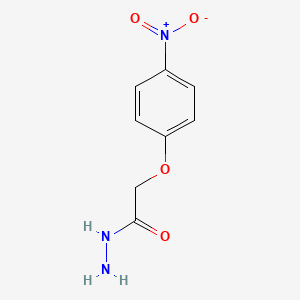

Q1: What is the significance of the crystal structures obtained for the two hydrazone compounds derived from 2-(4-nitrophenoxy)acetohydrazide?

A1: The single-crystal X-ray diffraction studies on N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 1) and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 2) provide valuable insights into their three-dimensional structures [, ]. Understanding the spatial arrangement of atoms within these molecules is crucial for comprehending their interactions with biological targets, such as urease. The studies revealed that both compounds exhibit stabilizing hydrogen bonds and π···π interactions, which contribute to their overall stability. This information is fundamentally important for structure-based drug design and for understanding the compound's behavior in biological systems.

Q2: What is the reported biological activity of 2-(4-nitrophenoxy)acetohydrazide derivatives, and what makes them interesting for further research?

A2: The synthesized hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide, specifically compounds 1 and 2, have demonstrated notable in vitro urease inhibitory activity []. Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancers, and urinary tract infections. The reported IC50 values of 8.4 μM for compound 1 and 20.2 μM for compound 2 suggest their potential as lead compounds for developing novel urease inhibitors. Further research is warranted to explore their efficacy and safety profiles in more detail, investigate their mechanism of action, and assess their potential for clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。